molecular formula C18H31O2P B14744587 Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane

Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane

Cat. No.: B14744587
M. Wt: 310.4 g/mol
InChI Key: HCXGFSDIMIXWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is an organophosphorus compound characterized by the presence of phenyl and phosphane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane typically involves the reaction of phenylphosphane with 2-[(2-methylpropan-2-yl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or phosphane groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphane compounds.

Scientific Research Applications

Chemistry

In chemistry, Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties in various organic reactions.

Biology

The compound’s ability to form stable complexes with metals makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents.

Medicine

In medicine, research is focused on the potential use of this compound in drug delivery systems and as a component in pharmaceuticals that target specific molecular pathways.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphane: Another organophosphorus compound with similar coordination properties.

    Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.

    Phenylphosphane: A simpler analog with similar reactivity.

Uniqueness

Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is unique due to the presence of the 2-[(2-methylpropan-2-yl)oxy]ethyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications requiring selective binding and stability under various conditions.

Properties

Molecular Formula

C18H31O2P

Molecular Weight

310.4 g/mol

IUPAC Name

bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane

InChI

InChI=1S/C18H31O2P/c1-17(2,3)19-12-14-21(15-13-20-18(4,5)6)16-10-8-7-9-11-16/h7-11H,12-15H2,1-6H3

InChI Key

HCXGFSDIMIXWQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCP(CCOC(C)(C)C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.